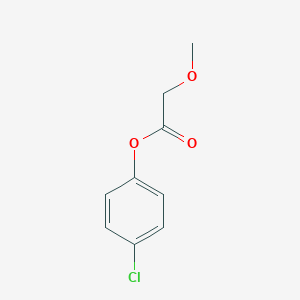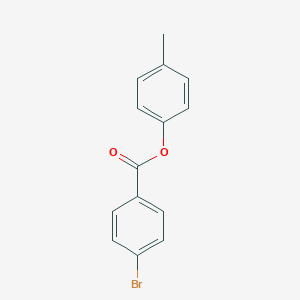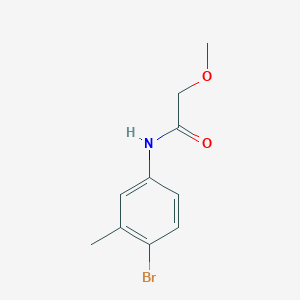
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide, also known as 4-Bromo-3-methyl-N-(2-methoxyacetamido)aniline (BMMA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of BMMA is not fully understood. However, it is believed to act by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. In agriculture, BMMA is believed to inhibit the growth of weeds by disrupting their cell membranes.
Biochemical and Physiological Effects:
BMMA has been shown to exhibit anti-inflammatory and anticancer properties. It has also been found to inhibit the growth of certain weed species. However, the biochemical and physiological effects of BMMA on humans and animals are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
BMMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, one of the limitations of BMMA is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on BMMA. In medicine, further studies are needed to fully understand the mechanism of action of BMMA and its potential use as a cancer therapy. In agriculture, further studies are needed to determine the effectiveness of BMMA as a herbicide and its potential environmental impacts. In material science, further studies are needed to optimize the synthesis of organic semiconductors using BMMA and to explore their potential applications in electronic devices.
Synthesemethoden
BMMA can be synthesized using a variety of methods, including the reaction of 4-bromo-3-methylaniline with methyl chloroacetate in the presence of a base, followed by the reaction with sodium methoxide. Another method involves the reaction of 4-bromo-3-methylaniline with methyl chloroacetate in the presence of a catalyst, followed by the reaction with sodium methoxide. The yield of BMMA using these methods is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
BMMA has been extensively studied for its potential applications in various fields. In medicine, BMMA has been shown to exhibit anti-inflammatory and anticancer properties. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. BMMA has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, BMMA has been studied for its potential use as a herbicide. It has been found to inhibit the growth of certain weed species, making it a promising alternative to traditional herbicides that can have negative environmental impacts.
In material science, BMMA has been studied for its potential use in the synthesis of organic semiconductors. It has been found to exhibit good solubility and film-forming properties, making it a promising candidate for use in electronic devices.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(3-4-9(7)11)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IBJHFPGHAIZBQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)COC)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)COC)Br |
Löslichkeit |
38.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



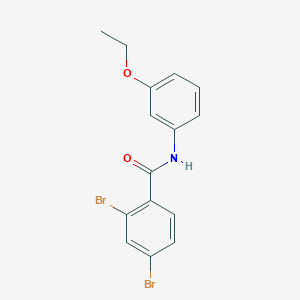


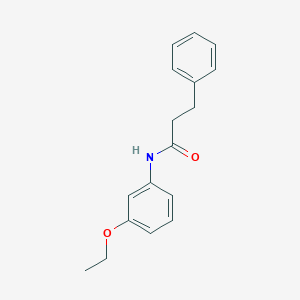
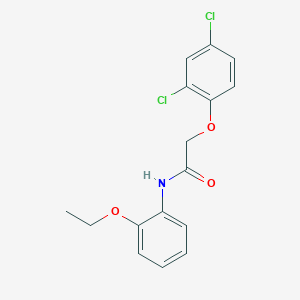
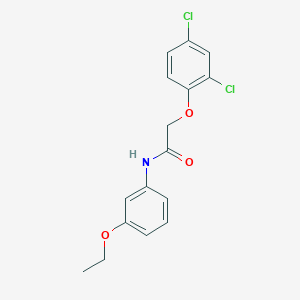
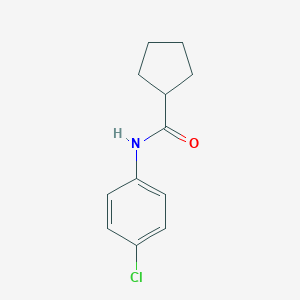
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

